molecular formula C13H13F6N B11751413 (S)-3-(3,5-Bis(trifluoromethyl)phenyl)piperidine

(S)-3-(3,5-Bis(trifluoromethyl)phenyl)piperidine

Cat. No.: B11751413
M. Wt: 297.24 g/mol
InChI Key: GSZOGLXISPWVQW-MRVPVSSYSA-N
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Description

(3S)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, biocatalytic methods using specific enzymes have been explored for the synthesis of related compounds, offering a greener alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

(3S)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)benzyl bromide
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

(3S)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine is unique due to its specific stereochemistry and the presence of the piperidine ring, which can impart distinct biological and chemical properties compared to other similar compounds. Its trifluoromethyl groups enhance its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H13F6N

Molecular Weight

297.24 g/mol

IUPAC Name

(3S)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C13H13F6N/c14-12(15,16)10-4-9(8-2-1-3-20-7-8)5-11(6-10)13(17,18)19/h4-6,8,20H,1-3,7H2/t8-/m1/s1

InChI Key

GSZOGLXISPWVQW-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CC(CNC1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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